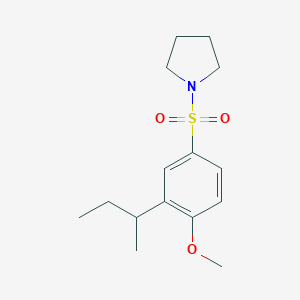
3-ethoxy-N-(2-ethylphenyl)-4-fluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethoxy-N-(2-ethylphenyl)-4-fluorobenzenesulfonamide, also known as EFBS, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EFBS belongs to the class of sulfonamide compounds, which are widely used in medicinal chemistry due to their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 3-ethoxy-N-(2-ethylphenyl)-4-fluorobenzenesulfonamide involves the inhibition of the enzyme carbonic anhydrase, which plays a crucial role in various physiological processes. The inhibition of this enzyme results in a decrease in the production of prostaglandins, which are responsible for inflammation and pain.
Biochemical and Physiological Effects:
3-ethoxy-N-(2-ethylphenyl)-4-fluorobenzenesulfonamide has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models. It has also been found to reduce fever and inflammation in rats. 3-ethoxy-N-(2-ethylphenyl)-4-fluorobenzenesulfonamide has been shown to inhibit the growth of cancer cells in vitro, indicating its potential as a cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-ethoxy-N-(2-ethylphenyl)-4-fluorobenzenesulfonamide is its potent anti-inflammatory and analgesic activities, which make it an attractive candidate for the development of new drugs. However, 3-ethoxy-N-(2-ethylphenyl)-4-fluorobenzenesulfonamide has a relatively short half-life, which may limit its efficacy in vivo. Additionally, the synthesis of 3-ethoxy-N-(2-ethylphenyl)-4-fluorobenzenesulfonamide is relatively complex, which may limit its availability for research purposes.
Direcciones Futuras
There are several potential future directions for research on 3-ethoxy-N-(2-ethylphenyl)-4-fluorobenzenesulfonamide. One possible direction is the development of new analogs of 3-ethoxy-N-(2-ethylphenyl)-4-fluorobenzenesulfonamide with improved pharmacokinetic properties. Another potential direction is the investigation of the potential of 3-ethoxy-N-(2-ethylphenyl)-4-fluorobenzenesulfonamide as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to fully understand the mechanism of action of 3-ethoxy-N-(2-ethylphenyl)-4-fluorobenzenesulfonamide and its potential as a cancer treatment.
Métodos De Síntesis
The synthesis of 3-ethoxy-N-(2-ethylphenyl)-4-fluorobenzenesulfonamide involves the reaction of 3-ethoxy-4-fluorobenzenesulfonyl chloride with 2-ethylphenylamine in the presence of a base. The reaction yields 3-ethoxy-N-(2-ethylphenyl)-4-fluorobenzenesulfonamide as a white crystalline solid with a melting point of 125-127°C.
Aplicaciones Científicas De Investigación
3-ethoxy-N-(2-ethylphenyl)-4-fluorobenzenesulfonamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. 3-ethoxy-N-(2-ethylphenyl)-4-fluorobenzenesulfonamide has also been investigated as a potential treatment for cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
Nombre del producto |
3-ethoxy-N-(2-ethylphenyl)-4-fluorobenzenesulfonamide |
|---|---|
Fórmula molecular |
C16H18FNO3S |
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
3-ethoxy-N-(2-ethylphenyl)-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C16H18FNO3S/c1-3-12-7-5-6-8-15(12)18-22(19,20)13-9-10-14(17)16(11-13)21-4-2/h5-11,18H,3-4H2,1-2H3 |
Clave InChI |
DSZVTAHOYXABPN-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)F)OCC |
SMILES canónico |
CCC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)F)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 1-[(4-bromo-3-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B288394.png)


![2-bromo-5-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether](/img/structure/B288431.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B288436.png)






